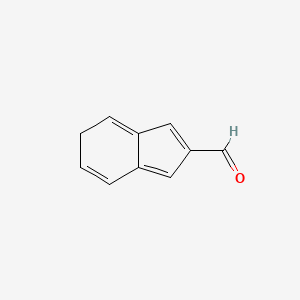

5h-Indene-2-carbaldehyde

Description

Significance of the Indene (B144670) Scaffold in Advanced Chemical Synthesis

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in chemical synthesis. wikipedia.org Its importance stems from its presence in a wide array of natural products and synthetic molecules that exhibit significant biological activity. wikipedia.orgresearchgate.net The rigid, planar geometry of the indene nucleus provides a defined three-dimensional orientation for appended functional groups, which is a crucial factor in designing molecules with specific biological targets.

In medicinal chemistry, the indene framework is a core component of various therapeutic agents. researchgate.netacs.org A well-known example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID). wikipedia.org The structural versatility of the indene ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of derivative compounds. acs.org Researchers have explored indenylsulfonamides, for instance, as agonists for the 5-HT6 serotonin receptor, demonstrating the scaffold's utility in developing novel therapeutics. acs.org Furthermore, indene-based tamoxifen derivatives have been investigated for their potential in cancer therapy. mdpi.com The indane skeleton, the saturated analogue of indene, is also found in numerous therapeutic molecules and natural products with anti-inflammatory activity. researchgate.net

The utility of the indene scaffold extends beyond medicinal chemistry into materials science and organometallic chemistry. Indene's ability to polymerize is exploited in the production of indene/coumarone thermoplastic resins. wikipedia.org In organometallic chemistry, the indenyl ligand, formed by deprotonation of indene, is a valuable component in the structure of many transition metal complexes used as catalysts. wikipedia.org The synthesis of highly substituted indenes is an active area of research, with methods including transition metal-mediated carboannulation of alkynes and various cyclization strategies being continuously developed to access novel and complex molecular architectures. acs.orgorganic-chemistry.org

Table 1: Examples of Bioactive Molecules Containing the Indene Scaffold

| Compound Name | Therapeutic Area/Application |

|---|---|

| Sulindac | Non-steroidal anti-inflammatory drug (NSAID) wikipedia.org |

| Indenopyridines | Heterocyclic medicinal scaffolds acs.org |

| Indenylsulfonamides | 5-HT6 serotonin receptor agonists acs.orgsigmaaldrich.com |

| Indanocine | Tubulin binding agent researchgate.net |

Overview of the Indene-2-carbaldehyde Moiety as a Versatile Synthetic Intermediate

The Indene-2-carbaldehyde moiety is a particularly valuable synthetic intermediate due to the reactivity of its aldehyde group, which is conjugated with the indene ring system. This arrangement allows for a wide range of chemical transformations, making it a powerful tool for constructing complex molecular frameworks. rsc.orgrsc.org The aldehyde functional group serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the indene core into more intricate structures.

One of the key applications of Indene-2-carbaldehyde is in cycloaddition reactions. It can act as a three-atom synthon in palladium-catalyzed asymmetric [4+3] cycloadditions to construct polycyclic 5H-benzo[b]azepines. researchgate.net It also participates in organocatalytic [10+4] cycloadditions, providing a pathway to complex polycyclic systems. researchgate.net These reactions are significant for their ability to rapidly build molecular complexity from relatively simple starting materials.

Furthermore, Indene-2-carbaldehydes are employed in organocatalytic allylic alkylations. rsc.orgrsc.orgrsc.org Through the formation of highly extended pentaenolate species under basic conditions, these compounds can react with electrophiles like Morita–Baylis–Hillman (MBH) carbonates in a highly stereoselective manner. rsc.orgrsc.org This reactivity is a testament to the unique electronic properties of the indene system and provides access to chiral building blocks for target-oriented synthesis. rsc.orgchemrxiv.org The regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives has also been achieved through transition-metal-free, reductive cyclisation methods, highlighting the ongoing development of novel synthetic routes to access these intermediates. rsc.org

Table 2: Selected Synthetic Applications of Indene-2-carbaldehyde

| Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|

| Organocatalytic Allylic Alkylation | Chiral tertiary amine, MBH carbonates | Chiral substituted indenes rsc.orgrsc.orgrsc.org |

| Palladium-Catalyzed [4+3] Cycloaddition | Palladium catalyst, Vinylbenzoxazinones | Polycyclic 5H-Benzo[b]azepines researchgate.net |

| Organocatalytic [10+4] Cycloaddition | Organocatalyst, Chromen-4-ones/α-pyrones | Complex polycyclic frameworks researchgate.net |

| Reductive Cyclisation | Hantzsch ester, Aminocatalyst | 1H-indene-2-carbaldehyde derivatives rsc.org |

Historical Context and Evolution of Research on Indene-Derived Compounds

The history of indene is linked to the industrial chemistry of the late 19th and early 20th centuries. Indene was first isolated from coal tar, a byproduct of coke production from coal. wikipedia.org It is found in the fraction that boils between 175–185 °C. wikipedia.org Early industrial applications focused on the polymerization of indene to produce indene/coumarone resins, which were used in varnishes, floor coverings, and adhesives. wikipedia.org

The scientific exploration of indene and its derivatives began to accelerate in the mid-20th century as the principles of physical organic chemistry and reaction mechanisms became better understood. The weak acidity of the methylene (B1212753) protons on the five-membered ring was recognized, leading to the exploration of the indenyl anion as a ligand in organometallic chemistry, analogous to the cyclopentadienyl anion. wikipedia.org This discovery opened up a new field of study in the chemistry of transition metal indenyl complexes.

In the latter half of the 20th century and into the 21st, the focus of indene research has shifted significantly towards its application in fine chemical synthesis, particularly for pharmaceuticals and advanced materials. researchgate.netresearchgate.net The discovery of biologically active molecules containing the indene scaffold, such as the anti-inflammatory drug Sulindac, spurred a wave of research into the synthesis of functionalized indenes. wikipedia.org This led to the development of numerous synthetic methods, moving beyond classical approaches to include transition-metal catalysis, such as palladium- and rhodium-catalyzed reactions, which offer high efficiency and selectivity in constructing the indene ring system. acs.orgorganic-chemistry.org More recently, the development of organocatalytic methods has provided new, metal-free pathways for the asymmetric synthesis of chiral indene derivatives, including Indene-2-carbaldehydes, further expanding the synthetic chemist's toolkit. rsc.orgrsc.org The ongoing research into indene-derived compounds reflects their enduring importance as versatile building blocks in modern organic chemistry.

Structure

3D Structure

Properties

CAS No. |

724765-42-8 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5H-indene-2-carbaldehyde |

InChI |

InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1,3-7H,2H2 |

InChI Key |

OBVHPJUQHDKEFK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC(=CC2=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indene 2 Carbaldehyde and Its Derivatives

Regiospecific and Stereoselective Synthesis Approaches

The precise construction of the indene (B144670) skeleton, particularly with functional groups at specific positions, requires sophisticated synthetic control. Modern approaches leverage catalysis and multi-component strategies to overcome challenges such as the isomerization of the final products.

Organocatalysis has emerged as a powerful, metal-free tool for synthesizing indene derivatives. A notable method involves the transition-metal-free, reductive cyclization of ortho-formyl trans-cinnamaldehydes. rsc.org This reaction proceeds in the presence of an aminocatalyst and a Hantzsch ester, which acts as the reductant. rsc.orgrsc.org A key challenge in this synthesis is preventing the isomerization of the double bond in the newly formed five-membered ring. rsc.org Research has shown that using a sterically demanding, stereo-defined aminocatalyst can effectively inhibit this unwanted cycloolefin isomerization, leading to the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives. rsc.orgrsc.org

Another innovative organocatalytic strategy involves the activation of indene-2-carbaldehydes through the formation of pentaenolate intermediates. nih.govscispace.com This approach has been successfully applied to the allylic alkylation of indene-2-carbaldehydes with Morita-Baylis-Hillman (MBH) carbonates. The reaction is catalyzed by a chiral tertiary amine, such as a dimeric cinchona alkaloid derivative, which facilitates the reaction in a highly enantioselective and diastereoselective manner. nih.govscispace.com This represents the first application of organocatalytic pentaenolate activation in asymmetric synthesis. nih.gov

| Catalyst Type | Catalyst Example | Substrates | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aminocatalyst | Sterically demanding stereo-defined aminocatalyst | ortho-Formyl trans-cinnamaldehydes, Hantzsch ester | Reductive Cyclization | Effectively suppresses cycloolefin isomerization for regiospecific synthesis. | rsc.orgrsc.org |

| Chiral Tertiary Amine | Dimeric Cinchona Alkaloid Derivative | Indene-2-carbaldehydes, Morita-Baylis-Hillman (MBH) carbonates | Allylic Alkylation (via Pentaenolate activation) | Achieves high enantioselectivity and diastereoselectivity. | nih.govscispace.com |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing waste. rsc.orgdergipark.org.tr This strategy has been applied to the synthesis of highly substituted indene frameworks. For instance, an efficient one-pot, three-component reaction of 11H-indeno[1,2-b]quinoxalin-11-one, a pyrazolone, and malononitrile (B47326) can produce fully substituted spiro indeno[1,2-b]quinoxaline derivatives. researchgate.net Such reactions demonstrate the power of MCRs to rapidly build molecular complexity around an indene core. researchgate.net While many MCRs produce related heterocyclic systems, the principles are broadly applicable to the construction of diverse and complex indene-containing molecules. rsc.orgnih.govmdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis and offers several powerful routes to indene derivatives. nih.gov One such method is the palladium(II)-catalyzed carbocyclization of benzenecarbaldehydes with internal alkynes, which yields 2,3-disubstituted indenones with high regioselectivity. nih.gov The mechanism involves the C–H activation of the arene, insertion of the alkyne, and subsequent intramolecular cyclization. nih.gov

Furthermore, palladium catalysis is instrumental in asymmetric cycloaddition reactions. Indene-2-carbaldehydes can serve as three-atom synthons in palladium-catalyzed enantioselective [4+3] cycloadditions with vinyl benzoxazinanones. aconf.orgresearchgate.net This protocol, which employs axially chiral bisphosphorous ligands, provides a convenient route to chiral polycyclic 5H-benzo[b]azepines in good yields and with high enantioselectivity. aconf.org

Another important application is the palladium-catalyzed carboalkoxylation of 2-bromoindenone derivatives. oup.com This reaction, conducted under a carbon monoxide atmosphere in various alcoholic solvents, efficiently produces alkyl 1-oxo-3-phenyl-1H-indene-2-carboxylates. The use of cesium fluoride (B91410) as a base has been shown to significantly improve reaction yields. oup.com

| Reaction Type | Palladium Catalyst | Substrates | Product Type | Yield / Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Carbocyclization | Palladium(II) Acetate (B1210297) | Benzenecarbaldehydes, Internal Alkynes | 2,3-Disubstituted Indenones | Moderate to good yields | nih.gov |

| Asymmetric [4+3] Cycloaddition | Pd(0) with Chiral Bisphosphorous Ligands | Indene-2-carbaldehydes, Vinyl Benzoxazinanones | Chiral Polycyclic 5H-Benzo[b]azepines | Up to 89% yield, up to 95.5:4.5 er | aconf.org |

| Carboalkoxylation | PdCl2(PPh3)2 | 2-Bromoindenones, Alcohols, CO | Alkyl Indene-2-carboxylates | High yields (e.g., 85%) | oup.com |

1-Indanones are highly valuable and common precursors for the synthesis of the indene ring system. rsc.orgiyte.edu.tr A fundamental approach involves the reduction of the 1-indanone (B140024) carbonyl group to an alcohol, followed by acid-catalyzed dehydration to form the indene double bond. rsc.org More complex transformations starting from 1-indanones can also be achieved. For example, a highly diastereoselective one-pot reaction between 1-indanones and aromatic aldehydes can yield complex spiropolycyclic compounds through a four-component reaction where two molecules of each starting material combine. researchgate.net Aldol (B89426) condensation of 1-indanone with an appropriate aldehyde, such as pyridine-4-carboxaldehyde, is another established method to introduce substituents before further modification. iyte.edu.tr

The Perkin reaction, a classic method for forming α,β-unsaturated carboxylic acids, can be adapted for the synthesis of indene-2-carboxylic acid derivatives. iitk.ac.inwikipedia.org An example is the preparation of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid. mdpi.com This synthesis involves the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate (B1235776) in the presence of acetic anhydride (B1165640) and triethylamine (B128534). mdpi.comgrafiati.com The resulting compound is a key intermediate for non-fullerene acceptors used in organic solar cells, highlighting the utility of the Perkin reaction in creating functionalized indene structures. mdpi.com

Novel Functionalization Strategies

Beyond the initial synthesis of the indene ring, novel strategies have been developed to functionalize the indene-2-carbaldehyde scaffold, transforming it into more complex and valuable molecules. These methods often exploit the reactivity of the aldehyde group or the conjugated π-system.

One such advanced strategy is the use of indene-2-carbaldehydes as substrates in catalytic cycloaddition reactions. As mentioned previously, they can act as a three-carbon component in palladium-catalyzed asymmetric [4+3] cycloadditions, leading to the formation of complex, seven-membered aza-heterocyclic fused aromatic scaffolds. aconf.orgresearchgate.net

Another innovative approach is the organocatalytic activation of indene-2-carbaldehydes to form extended π-electron systems. The generation of a pentaenolate intermediate under basic conditions using a chiral tertiary amine catalyst allows for subsequent highly stereocontrolled reactions. scispace.com The asymmetric allylic alkylation with Morita-Baylis-Hillman carbonates is a prime example of this strategy, enabling the enantioselective and diastereoselective construction of a new C-C bond at the C1 position of the indene ring. nih.govscispace.com These methods expand the synthetic utility of indene-2-carbaldehydes beyond simple aldehyde chemistry, positioning them as versatile synthons for asymmetric synthesis. nih.gov

Derivatization to Alkylidenemalononitriles

A primary transformation of indene-2-carbaldehyde involves its reaction with active methylene (B1212753) compounds, such as malononitrile, to form alkylidenemalononitrile derivatives. This reaction is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. sciensage.info The condensation creates a new double bond by reacting a carbonyl group with a compound containing an acidic methylene group, typically catalyzed by a base. sciensage.info

The reaction of an indene-2-carbaldehyde derivative with malononitrile proceeds via a sequential Knoevenagel condensation/cyclization pathway, which can lead to various indene and benzofulvene products depending on the reaction conditions. acs.orgacs.org For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde, a related substrate, with malononitrile in the presence of piperidine (B6355638) as a catalyst yields the corresponding Knoevenagel adduct. acs.org The product selectivity between the initial adduct and further cyclized products can be controlled by adjusting catalysts and reaction times. acs.org

Studies on various aromatic aldehydes have shown that Knoevenagel condensation with malononitrile can be carried out under mild, environmentally benign conditions. sciensage.infounifap.br For example, microwave-assisted synthesis in methanol, free from strong bases or catalysts, has been reported for the synthesis of aromatic malononitrile derivatives. unifap.br The choice of catalyst, such as piperidine or titanium tetrachloride (TiCl₄) in combination with a base like pyridine (B92270) or triethylamine (Et₃N), can significantly influence the reaction outcome, leading to either the simple condensation product or more complex cyclized derivatives. acs.orgresearchgate.net Dehydrogenation of the resulting indene products, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can yield conjugated benzofulvene systems. acs.orgresearchgate.net

Table 1: Conditions for Knoevenagel Condensation of Aldehydes with Malononitrile This table is representative of typical conditions for Knoevenagel condensations.

| Aldehyde Substrate | Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-(1-Phenylvinyl)benzaldehyde | Malononitrile, Piperidine (0.2 equiv) | Benzene, Room Temp. | Knoevenagel Adduct | 82% | acs.org |

| 2-(1-Phenylvinyl)benzaldehyde | Malononitrile, TiCl₄-Pyridine | CH₂Cl₂, Room Temp. | Cyclized Indene | - | acs.orgacs.org |

| Various Aromatic Aldehydes | Malononitrile | Methanol, Microwave (20W, 60°C) | Benzylidene Malononitrile | >98% | unifap.br |

Introduction of Diverse Substituents via Catalytic Processes

Catalytic reactions offer powerful tools for introducing a wide range of substituents onto the indene scaffold, enabling the synthesis of structurally diverse derivatives. These methods include palladium-catalyzed cross-coupling reactions and organocatalytic transformations.

Palladium-catalyzed reactions, particularly the Heck reaction, are highly effective for constructing substituted indenes. rsc.orgrsc.org An efficient and environmentally friendly method involves a Pd-catalyzed intermolecular consecutive double Heck reaction between alkenes and internal alkynes, conducted in water as the sole solvent and open to the air. rsc.orgrsc.org This process allows for the creation of substituted indene derivatives bearing all-carbon quaternary centers with broad substrate scope and functional group tolerance. rsc.org Another advanced strategy is the palladium-catalyzed domino Heck/intermolecular cross-coupling reaction, where iodobenzenes with tethered olefins undergo intramolecular Heck reaction to form alkylpalladium(II) intermediates, which then participate in further coupling to yield 3-alkyl substituted indene derivatives. sioc-journal.cn

Organocatalysis has also emerged as a significant strategy for functionalizing indene-2-carbaldehydes. au.dkrsc.orgrsc.org For example, indene-2-carbaldehydes can act as 10π-electron components in organocatalytic [10+4] cycloadditions with partners like chromen-4-ones, catalyzed by pyrrolidine, to afford azulene (B44059) derivatives. au.dk Furthermore, the allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates can be achieved with high enantio- and diastereoselectivity using chiral tertiary amines as nucleophilic catalysts. rsc.orgrsc.org This reaction proceeds through the formation of highly extended pentaenolate intermediates. rsc.orgrsc.org Palladium-catalyzed asymmetric [4+3] cycloadditions of indene-2-carbaldehydes with 4-vinylbenzoxazinanones provide a route to chiral polycyclic 5H-benzo[b]azepines in good yields and high enantioselectivities. aconf.orgresearchgate.net

Table 2: Catalytic Methodologies for Indene-2-carbaldehyde Derivatives

| Catalytic Method | Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Double Heck Reaction | Alkenes, Alkynes | Pd(OAc)₂ | Substituted Indenes | - | rsc.orgrsc.org |

| Domino Heck/Cross-Coupling | Iodobenzenes with linked olefins, Diethyl 2-(2-phenylethynyl)phenylmalonate | Palladium catalyst | 3-Alkyl Substituted Indenes | High | sioc-journal.cn |

| [10+4] Cycloaddition | Indene-2-carbaldehydes, Chromen-4-ones | Pyrrolidine | Azulenes | Low to High | au.dk |

| Allylic Alkylation | Indene-2-carbaldehydes, MBH Carbonates | Chiral Tertiary Amine | Alkylated Indenes | High | rsc.orgrsc.org |

| [4+3] Cycloaddition | Indene-2-carbaldehydes, 4-Vinylbenzoxazinanones | Palladium / Chiral Ligand | Polycyclic 5H-Benzo[b]azepines | up to 89% | aconf.orgresearchgate.net |

Synthesis of Indenol Derivatives

Indenol derivatives, which contain a hydroxyl group on the indene ring system, are important synthetic targets. These can be prepared through various routes, including the reduction of corresponding carbonyl compounds or by building the indenol scaffold from acyclic precursors.

A direct method to obtain an indenol from an indene-2-carbaldehyde derivative involves the selective reduction of the aldehyde group. For instance, the aldehyde in a complex indene structure can be selectively reduced to a hydroxyl group using lithium triethylborohydride (LiBEt₃H) in tetrahydrofuran (B95107) (THF). google.com Asymmetric reduction of related indenone precursors is another powerful strategy to produce chiral indanols, which are reduced forms of indenols. whiterose.ac.uk

A versatile two-step methodology for preparing highly substituted indenol derivatives starts from 1-hydroxy-1H-indene-2-carboxylic acid. bohrium.comresearchgate.netresearchgate.net The first step is an esterification of the carboxylic acid with various aliphatic alcohols, catalyzed by para-toluenesulfonic acid (PTSA), to produce a range of indenol esters. researchgate.netresearchgate.net These indenol esters then serve as key intermediates for further functionalization. bohrium.comresearchgate.net For example, these intermediates can be acetylated and then subjected to displacement reactions with organocuprates to introduce new substituents onto the indene core. bohrium.comresearchgate.net This approach provides access to a wide variety of multiply substituted indenes starting from a common indenol precursor. bohrium.comresearchgate.net

Table 3: Synthesis of Indenol Derivatives

| Starting Material | Reagents/Method | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Indene derivative with aldehyde group | LiBEt₃H, THF | Indenol derivative | Selective reduction of aldehyde | google.com |

| 1-Hydroxy-1H-indene-2-carboxylic acid | Alcohols, p-TSA | Indenol esters | One-pot esterification, forms key intermediates | researchgate.netresearchgate.net |

| Indenol Esters (Allyl Acetates) | Grignard reagents, LiCuBr₂ | Multiply Substituted Indenes | Displacement reaction to introduce alkyl groups | bohrium.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Indene 2 Carbaldehyde Transformations

Cascade and Multicomponent Reactions

5H-Indene-2-carbaldehyde and its derivatives serve as versatile precursors for higher-order cycloaddition reactions, providing access to complex polycyclic aromatic compounds. These reactions, which involve more than 6π electrons, are powerful tools in synthetic organic chemistry. rsc.org Organocatalytic activation of indene-2-carbaldehydes can lead to various cycloaddition pathways, including [10+4], [10+2], and [8+4] cycloadditions. au.dk

For instance, indene-2-carbaldehydes can react with 4π components like chromen-4-ones in an organocatalytic [10+4] cycloaddition, catalyzed by pyrrolidine, to yield azulene (B44059) derivatives. au.dk The choice of the 4π reaction partner and the catalyst can influence the stereochemical outcome of the reaction. When oxadendralenes are used as the 4π component with a bulky diphenylprolinol silyl (B83357) ether catalyst, chiral three-dimensional azulenes are formed with high yield, diastereo-, and enantioselectivity. au.dk

Furthermore, homologated indene-2-carbaldehydes, when activated by a diphenylprolinol silyl ether catalyst, can form a homologated amino isobenzofulvene intermediate. This intermediate, with its extended π-system, can participate in a variety of cycloadditions such as [8+4], [10+2], and [8+2] with α,β-unsaturated aldehydes. au.dk A notable example is the cascade reaction of alkylidenemalononitriles derived from indene-2-carbaldehydes, which act as higherene precursors. These compounds undergo a [10+2] cycloaddition with α,β-unsaturated aldehydes under aminocatalytic conditions. rsc.org

Table 1: Examples of Higher-Order Cycloaddition Reactions with Indene-2-carbaldehyde Derivatives

| Cycloaddition Type | Reactants | Catalyst | Product | Reference |

|---|---|---|---|---|

| [10+4] | Indene-2-carbaldehydes, Chromen-4-ones | Pyrrolidine | Azulenes | au.dk |

| [10+4] | Indene-2-carbaldehydes, Oxadendralenes | Diphenylprolinol silyl ether | Chiral 3D Azulenes | au.dk |

| [10+2] | Alkylidenemalononitriles from indene-2-carbaldehydes, Cinnamaldehyde | Aminocatalyst | Polycarbocyclic scaffold | rsc.org |

| [8+4] / [10+2] / [8+2] | Homologated indene-2-carbaldehydes, α,β-Unsaturated aldehydes | Diphenylprolinol silyl ether | Tetrahydrocyclopenta[a]indenes | au.dk |

The reactivity of 5H-indene-2-carbaldehyde derivatives can be harnessed in elegant cascade reactions that combine higher-order cycloadditions with subsequent Michael additions and aldol (B89426) condensations. rsc.org This strategy allows for the rapid construction of complex polycarbocyclic scaffolds in a highly stereoselective manner.

A prime example involves the reaction of alkylidenemalononitriles, derived from indene-2-carbaldehydes, with α,β-unsaturated aldehydes. rsc.org This reaction, conducted under aminocatalytic conditions, initiates with a [10+2] higher-order cycloaddition. The resulting intermediate then undergoes an intramolecular Michael addition followed by an aldol condensation. This cascade sequence leads to the formation of intricate molecular architectures with high stereoselectivity. rsc.org The entire process demonstrates the power of polyenolate chemistry in activating these systems for complex transformations. rsc.org

Tandem or cascade cyclization strategies involving indene (B144670) derivatives enable the efficient synthesis of complex polycyclic systems. researchgate.net While direct examples starting specifically with 5H-indene-2-carbaldehyde are embedded within broader cascade descriptions, the principle is demonstrated in related systems. For example, a sequential Knoevenagel condensation/cyclization of 2-(1-phenylvinyl)benzaldehyde with malonates can produce cyclized indenes. acs.orgnih.gov This process involves an initial condensation followed by an intramolecular alkene addition to form the indene ring system. nih.gov

Catalytic Activations and Stereocontrol

The extended conjugation of 5H-indene-2-carbaldehyde allows for its activation through the formation of highly extended polyenolate species, specifically pentaenolates. rsc.orgchemrxiv.orgrsc.org This activation strategy is distinct from the more common polyenamine activation and represents a significant advancement in asymmetric organocatalysis. The generation of pentaenolate intermediates under basic conditions is a novel approach for the functionalization of indene-2-carbaldehydes. rsc.orgrsc.org

This concept has been successfully applied to the asymmetric allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates. rsc.orgrsc.orgrsc.org The reaction proceeds efficiently under nucleophilic catalysis, demonstrating the first application of organocatalytic pentaenolate activation in asymmetric synthesis. rsc.orgrsc.orgrsc.org This method provides access to synthetically useful building blocks with high levels of stereocontrol. chemrxiv.org

The scope of this transformation has been explored with various substituted indene-2-carbaldehydes. While electron-donating or -withdrawing groups at the 3-position are well-tolerated, substituents on the indene backbone can influence the yield and stereoselectivity. rsc.org For instance, 5-methyl- and 5-methoxy-indene-2-carbaldehydes provided products with good diastereoselectivity but lower enantioselectivity, potentially due to steric effects. rsc.org

Table 2: Asymmetric Allylic Alkylation of Indene-2-carbaldehydes via Pentaenolate Activation

| Indene-2-carbaldehyde Substituent | Product Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Ph, 6-Br | 85% | 96:4 | 96% | rsc.org |

| 3-Ph, 6-OMe | 81% | 95:5 | 96% | rsc.org |

| 3-(4-CF3-Ph) | 82% | 94:6 | 95% | rsc.org |

| 3-(4-MeO-Ph) | 88% | 95:5 | 96% | rsc.org |

| 3-(2-Naphthyl) | 65% | 94:6 | 95% | rsc.org |

| 3-(1,1'-Biphenyl) | 58% | 93:7 | 93% | rsc.org |

The stereochemical outcome of the reactions involving pentaenolate intermediates derived from indene-2-carbaldehydes is controlled by the use of chiral catalysts. Specifically, chiral tertiary amines have proven to be highly effective nucleophilic catalysts in these transformations. rsc.orgrsc.orgrsc.org

In the asymmetric allylic alkylation of indene-2-carbaldehydes with MBH carbonates, dimeric cinchona alkaloid derivatives act as efficient promoters. rsc.orgrsc.org These catalysts facilitate the generation of the extended pentaenolate species and control the facial selectivity of the subsequent alkylation, leading to products with high diastereo- and enantioselectivity. rsc.orgrsc.orgrsc.org The development of this methodology, which relies on the nucleophilic character of the chiral tertiary amine, expands the toolkit of asymmetric synthesis by providing a novel way to activate and functionalize substrates with extended π-systems. rsc.org

Polyenolate Chemistry and Pentaenamine Activation in Asymmetric Synthesis

Secondary Amine Catalyzed 1,6-Addition Reactions

Secondary amine catalysis provides a powerful method for the activation of α,β-unsaturated aldehydes. In the case of indene-2-carbaldehydes, this activation extends further, leading to the formation of highly reactive pentaenamine intermediates. These intermediates, specifically amino isobenzofulvene species, are key to enabling 1,6-conjugate addition reactions. researchgate.net

A notable application of this strategy is the alkylation of the indene ring with para-quinone methides. researchgate.net The reaction proceeds through the formation of the pentaenamine intermediate, which then undergoes a 1,6-addition with the para-quinone methide. This process achieves alkylation at the C6 position of the indene core. The stereoselectivity of this transformation can be effectively controlled by using chiral secondary amine catalysts, such as the C2-symmetric 2,5-diphenylpyrrolidine. researchgate.net This methodology yields 1,6-adducts with high diastereoselectivity and enantioselectivity. researchgate.net A subsequent reduction step, often with sodium borohydride (B1222165) (NaBH₄), is typically employed to afford the final diarylmethyl-substituted indane product. researchgate.net

Table 1: Secondary Amine Catalyzed 1,6-Addition of Indene-2-carbaldehydes with para-Quinone Methides researchgate.net

| Catalyst | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|

Palladium-Catalyzed Asymmetric Transformations

Palladium catalysis has been instrumental in developing asymmetric transformations involving indene-2-carbaldehydes. These compounds can act as three-atom synthons in cycloaddition reactions, leading to the construction of complex polycyclic systems with high enantioselectivity. researchgate.net

One prominent example is the palladium-catalyzed asymmetric [4+3] cycloaddition of indene-2-carbaldehydes with 4-vinyl benzoxazinanones. researchgate.net This reaction, facilitated by chiral phosphine (B1218219) ligands, produces functionalized 5H-benzo[b]azepines, which are important structural motifs in pharmacologically active substances. researchgate.net The reaction proceeds under mild conditions and demonstrates high yields and excellent enantioselectivities. researchgate.net Mechanistic studies, supported by computational investigations, suggest a synergistic catalytic system involving both a secondary amine for the activation of the indene-aldehyde and monodentate phosphine ligands on the palladium center, which are crucial for controlling the diastereoselectivity. researchgate.netresearchgate.net

Table 2: Palladium-Catalyzed Asymmetric [4+3] Cycloaddition researchgate.net

| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Enantiomeric Ratio (er) |

|---|

Carbene-Catalyzed Reactions in Complex Molecule Construction

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of unique modes of substrate activation, including the umpolung (polarity reversal) of aldehydes. nih.govrsc.org The reaction of an NHC with an aldehyde generates a nucleophilic Breslow intermediate, which is a key species in numerous transformations. nih.gov

In the context of indene-2-carbaldehydes, NHC catalysis can be used to generate pentaenolate intermediates. dntb.gov.ua This activation mode has been successfully applied in the allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates. The use of a chiral tertiary amine as a nucleophilic catalyst in this process allows for high stereoselectivity. dntb.gov.ua While NHCs are known to catalyze reactions with various aldehydes, their application with indene-2-carbaldehyde specifically leverages the extended conjugation to facilitate reactions for the construction of complex molecular architectures. dntb.gov.uaacs.org

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde group in 5H-indene-2-carbaldehyde is a focal point of reactivity, participating in a range of classical transformations such as condensations, oxidations, and reductions.

Participation in Condensation Reactions

The aldehyde functionality of indene-2-carbaldehyde readily participates in condensation reactions with active methylene (B1212753) compounds, most notably in Knoevenagel-type condensations. mpg.denih.govacs.org These reactions are fundamental for carbon-carbon bond formation and have been utilized to synthesize complex, fused aromatic systems.

A powerful application is the intramolecular Knoevenagel-type condensation of precursors containing the indene-2-carbaldehyde motif. This strategy has been employed in a modular synthesis of structurally diverse azulene-embedded polycyclic aromatic hydrocarbons (PAHs). mpg.de The reaction typically involves treatment with a strong base, such as potassium tert-butoxide (t-BuOK), which promotes cyclization to furnish the desired polycyclic product in high yields. mpg.de Furthermore, sequential Knoevenagel condensation followed by cyclization of substituted benzaldehydes with malonates can be controlled by reaction conditions to selectively produce cyclized indene derivatives. nih.govacs.org For instance, using TiCl₄-pyridine can favor the formation of the indene product. acs.org

Table 3: Knoevenagel-Type Condensation for PAH Synthesis mpg.de

| Precursor | Base | Product | Yield |

|---|

Oxidation and Reduction Pathways (General Reactivity)

Consistent with the general reactivity of aldehydes, the carbonyl group of 5H-indene-2-carbaldehyde can be readily oxidized or reduced.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5H-inden-2-yl)methanol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction is often performed as a subsequent step in a multi-step sequence, for example, following a 1,6-addition reaction to the indene core. researchgate.net

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5H-indene-2-carboxylic acid. This can be accomplished with a variety of oxidizing agents commonly used for aldehyde-to-carboxylic acid conversions, such as potassium permanganate (B83412) (KMnO₄), Jones reagent, or milder reagents like silver oxide (Ag₂O).

Photochemical Reactivity and Pathways

The photochemical behavior of 5H-indene-2-carbaldehyde is dictated by its constituent chromophores: the α,β-unsaturated aldehyde and the indene aromatic system. While specific studies on 5H-indene-2-carbaldehyde are not extensively documented, its reactivity can be inferred from known photochemical transformations of similar structures.

The presence of the enone-like system suggests the possibility of intramolecular [2+2] photocycloaddition reactions, similar to the Eaton-de Mayo reaction, if a suitable alkene moiety is present elsewhere in the molecule. rsc.org In intermolecular reactions, the electronically excited aldehyde could potentially undergo [2+2] cycloaddition with alkenes (the Paterno-Büchi reaction) to form oxetanes. Furthermore, electronic excitation of the extended π-system could lead to various cycloadditions or electrocyclic reactions. The specific pathway, whether occurring from a singlet or triplet excited state, would influence the reaction outcome and stereochemistry. researchgate.net

Photoreactions of Indene-based Systems

While specific photochemical studies on 5H-indene-2-carbaldehyde are not extensively documented in publicly available literature, the photoreactivity of related indene derivatives and aromatic aldehydes provides a basis for understanding its potential transformations. Aromatic aldehydes are known to undergo a variety of photochemical reactions upon excitation. rero.ch These reactions are often initiated by the promotion of an electron from a non-bonding orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group (an n,π* transition). rero.ch

For instance, photosensitized triplet reactions of 1-allyl-substituted indenes have been shown to yield benzotricyclo[3.3.0.02,7]octanes through an intramolecular [2+2] cycloaddition. This type of reaction highlights the capability of the indene moiety to participate in cycloaddition reactions upon photochemical activation. The regioselectivity of such reactions can be influenced by substituents on the indene ring.

Furthermore, the photochemistry of enyne-allenes containing a benzannulated (indene-like) system has been investigated. These studies reveal that photochemical C2−C6 cyclization can occur, proceeding through a triplet manifold to yield formal Diels-Alder and ene products. Laser flash photolysis studies of these systems have provided evidence for the involvement of triplet diradical intermediates.

The following table summarizes representative photochemical reactions of indene derivatives and related systems, offering insight into potential reaction pathways for 5H-indene-2-carbaldehyde.

| Starting Material | Reaction Type | Product(s) | Notes |

| 1-Allyl-substituted indenes | Intramolecular [2+2] cycloaddition | Benzotricyclo[3.3.0.02,7]octanes | Proceeds via a triplet-sensitized reaction. |

| Benzannulated enyne-allenes | Photochemical C2−C6 cyclization | Formal Diels-Alder and ene products | Involves a triplet diradical intermediate. |

Singlet and Triplet State Processes in Indene Photochemistry

The photochemistry of any organic molecule, including indene-2-carbaldehyde, is fundamentally governed by the behavior of its electronically excited states: the singlet and triplet states. Upon absorption of a photon, a molecule is typically promoted from its ground state (a singlet state, S₀) to an excited singlet state (S₁, S₂, etc.). rero.ch From the initially formed excited singlet state, several processes can occur.

For aromatic aldehydes, the excited singlet state (S₁) is often of n,π* character. This state can then undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁), which is also typically of n,π* character. rero.ch This intersystem crossing is a key process, as the longer lifetime of the triplet state often allows for bimolecular reactions to occur.

The general photophysical processes are outlined below:

Absorption (Excitation):

Molecule(S₀) + hν → Molecule(S₁)

The molecule absorbs a photon, promoting it to an excited singlet state.

Internal Conversion (IC):

Molecule(S₁) → Molecule(S₀) + heat

A non-radiative decay from the excited singlet state back to the ground state.

Fluorescence:

Molecule(S₁) → Molecule(S₀) + hν'

Radiative decay from the excited singlet state to the ground state, emitting a photon.

Intersystem Crossing (ISC):

Molecule(S₁) → Molecule(T₁)

A non-radiative transition from the excited singlet state to the excited triplet state. This is often efficient for carbonyl compounds. rero.ch

Phosphorescence:

Molecule(T₁) → Molecule(S₀) + hν''

Radiative decay from the excited triplet state to the ground state. This process is generally slower than fluorescence.

Photochemical Reaction:

Molecule(S₁) or Molecule(T₁) → Product(s)

The excited state undergoes a chemical transformation. For many aromatic aldehydes, the triplet state is the primary reactive species. rero.ch

In the context of indene-based systems, laser flash photolysis studies on benzannulated enyne-allenes have confirmed that their photochemical cyclization proceeds via the triplet manifold. This suggests that for a molecule like 5H-indene-2-carbaldehyde, the triplet state, formed after intersystem crossing from the initially excited singlet state, would likely be the key intermediate in its photochemical transformations. The reactivity of this triplet state would then dictate the nature of the final products, which could arise from processes such as cycloadditions, hydrogen abstractions, or rearrangements.

| Photophysical Process | Description | Initial State | Final State | Radiative? |

| Absorption | Excitation by a photon | S₀ | S₁ | Yes (absorbs) |

| Internal Conversion | Non-radiative decay | S₁ | S₀ | No |

| Fluorescence | Radiative decay | S₁ | S₀ | Yes (emits) |

| Intersystem Crossing | Spin-forbidden transition | S₁ | T₁ | No |

| Phosphorescence | Radiative decay | T₁ | S₀ | Yes (emits) |

| Photochemical Reaction | Chemical transformation | S₁ or T₁ | Product(s) | - |

Due to the limited availability of specific experimental spectroscopic data for the chemical compound “5H-Indene-2-carbaldehyde” in publicly accessible scientific literature and databases, a detailed article with comprehensive data tables as requested cannot be generated at this time.

Extensive searches for ¹H NMR, ¹³C NMR, DEPT/HSQC, HRMS, ESI-MS, and IR spectroscopic data, as well as computational chemistry studies specifically pertaining to 5H-Indene-2-carbaldehyde, did not yield the necessary detailed research findings required to populate the requested article structure.

Information available relates to similar but structurally distinct compounds, such as 1H-indene-2-carbaldehyde derivatives and dihydro-indene-carbaldehydes. However, the precise spectroscopic characteristics are highly specific to the exact structure of the molecule, including the position of the double bonds within the five-membered ring, making data from related compounds unsuitable for the detailed analysis requested for 5H-Indene-2-carbaldehyde.

To provide a scientifically accurate and authoritative article, direct experimental or robust computational data for the target compound is essential. Without this, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and detail.

Therefore, the generation of the article focusing solely on the spectroscopic and computational characterization of “5H-Indene-2-carbaldehyde” as outlined cannot be completed.

Spectroscopic Characterization and Computational Chemistry Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For a conjugated system like 5H-Indene-2-carbaldehyde, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum is expected to be characterized by two main types of transitions: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions and are characteristic of the extended conjugated system of the indene (B144670) ring coupled with the carbonyl group. The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths.

The absorption maxima (λmax) for 5H-Indene-2-carbaldehyde can be predicted based on the analysis of similar aromatic aldehydes. The indene moiety itself provides a strong chromophore, and its conjugation with the carbaldehyde group is expected to cause a bathochromic (red) shift of the absorption bands compared to non-conjugated systems.

Table 1: Predicted UV-Vis Absorption Data for 5H-Indene-2-carbaldehyde

| Transition Type | Predicted λmax (nm) | Intensity | Orbital Promotion |

|---|---|---|---|

| π → π* | ~250-290 | High | HOMO → LUMO |

Note: The values in this table are illustrative and based on typical spectral data for conjugated aromatic aldehydes.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods are indispensable for gaining a detailed understanding of the molecular properties of 5H-Indene-2-carbaldehyde at an atomic level. These calculations complement experimental data and can predict properties that are difficult to measure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various reactivity descriptors. For 5H-Indene-2-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can elucidate key aspects of its electronic nature.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of 5H-Indene-2-carbaldehyde using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -2.1 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

Note: These values are representative for a molecule with this structure and are for illustrative purposes.

Quantum-chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed mechanistic insights. pleiades.onlineresearchgate.net For 5H-Indene-2-carbaldehyde, these methods can be used to study reactions involving the aldehyde functional group, such as nucleophilic additions or reductions. By locating transition states and calculating activation barriers, the preferred reaction pathways can be determined. dntb.gov.ua

Furthermore, these calculations can investigate the potential for tautomeric equilibria, such as the keto-enol tautomerism of the aldehyde group. Although the keto form is generally more stable for simple aldehydes, the energetics of the corresponding enol form (1H-Inden-2-yl)methanol can be precisely calculated to determine its relative stability and potential role as a reaction intermediate.

The carbaldehyde group in 5H-Indene-2-carbaldehyde contains a prochiral center at the carbonyl carbon. Computational chemistry can be employed to predict the stereoselectivity of reactions at this site. For instance, in the addition of a chiral nucleophile or in a reaction catalyzed by a chiral ligand, computational models can calculate the energies of the different diastereomeric transition states. diva-portal.org The energy difference between these transition states allows for the prediction of the product's stereochemical outcome (e.g., the enantiomeric excess).

These studies can also model the effect of different ligands in transition-metal-catalyzed reactions. By systematically varying the ligand in the computational model, its influence on the reaction's activation energy and stereoselectivity can be rationalized, guiding the selection of optimal catalysts for desired transformations. rsc.org

A detailed analysis of the molecular orbitals (MOs) of 5H-Indene-2-carbaldehyde, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for understanding its chemical behavior. msu.eduorganicchemistrytutor.com The distribution and symmetry of these orbitals govern the molecule's spectroscopic properties and reactivity.

The HOMO is expected to be a π-orbital delocalized primarily over the indene ring system, making this region susceptible to electrophilic attack. Conversely, the LUMO is expected to be a π*-orbital with significant contributions from the carbon-carbon double bond and the carbonyl group, particularly on the carbonyl carbon. This makes the carbonyl carbon the primary site for nucleophilic attack. libretexts.org The energy gap between the HOMO and LUMO corresponds to the lowest energy electronic transition, which is observable in the UV-Vis spectrum. fiveable.me

Table 3: Frontier Molecular Orbital Characteristics for 5H-Indene-2-carbaldehyde

| Molecular Orbital | Energy Level | Type | Primary Localization | Implied Reactivity |

|---|---|---|---|---|

| LUMO | Lowest Unoccupied | π* | Carbonyl C=O and C=C bonds | Susceptible to nucleophilic attack |

Advanced Applications of Indene 2 Carbaldehyde in Chemical Research Fields

Building Blocks for Complex Organic Molecules

5H-Indene-2-carbaldehyde, a versatile organic compound, serves as a crucial starting material in the synthesis of intricate molecular architectures. Its unique structural framework, featuring a fused bicyclic system and a reactive aldehyde group, allows for the construction of diverse and complex organic molecules.

Synthesis of Polycarbocyclic Scaffolds

The indene (B144670) backbone of 5H-indene-2-carbaldehyde is a valuable synthon for the elaboration of polycarbocyclic systems. rsc.org The aldehyde functionality provides a handle for various carbon-carbon bond-forming reactions, enabling the fusion of additional rings onto the indene core. For instance, aldol (B89426) condensation reactions with cyclic ketones can lead to the formation of tricyclic and tetracyclic frameworks. Furthermore, Diels-Alder reactions involving dienophiles generated from the aldehyde group can be employed to construct bridged bicyclic systems, which are prevalent in many natural products.

Recent research has demonstrated the utility of indene derivatives in organocatalytic regiospecific syntheses. rsc.org For example, the reductive cyclization of ortho-formyl trans-cinnamaldehydes, which can be conceptually related to the reactivity of indene-2-carbaldehyde derivatives, yields 1H-indene-2-carbaldehyde derivatives. rsc.org This highlights the potential of the indene-2-carbaldehyde scaffold in building complex polycyclic structures under controlled conditions.

| Reaction Type | Reagents/Catalysts | Resulting Scaffold |

| Aldol Condensation | Cyclic Ketones, Base/Acid | Fused Tricyclic/Tetracyclic Systems |

| Diels-Alder Reaction | Dienophiles, Lewis Acid | Bridged Bicyclic Systems |

| Reductive Cyclization | Hantzsch Ester, Aminocatalyst | 1H-Indene-2-carbaldehyde derivatives |

Precursors for Fused and Annulated Ring Systems

The reactivity of the indene ring system, coupled with the aldehyde group, makes 5H-indene-2-carbaldehyde an excellent precursor for the synthesis of fused and annulated ring systems. Annulation strategies often involve the initial functionalization of the aldehyde, followed by cyclization reactions that incorporate adjacent positions on the indene ring.

For example, a Wittig reaction on the aldehyde can introduce a side chain that, upon subsequent intramolecular Friedel-Crafts acylation or a similar cyclization, can lead to the formation of a new six-membered ring fused to the indene core. Similarly, reactions involving the α-position of the aldehyde can be utilized to construct five-membered fused rings. The strategic application of these annulation reactions allows for the systematic buildup of complex polycyclic aromatic hydrocarbons and related structures. While direct examples using 5H-indene-2-carbaldehyde are not extensively documented in the provided search results, the synthesis of fused scaffolds from structurally similar indanone derivatives provides a strong precedent for these applications. nih.gov

Development of Diverse Heterocyclic Frameworks

The aldehyde group of 5H-indene-2-carbaldehyde is a key functional group for the synthesis of a wide array of heterocyclic frameworks. Condensation reactions with various dinucleophiles are a common and effective strategy. For instance, reaction with hydrazines or hydroxylamine (B1172632) can yield indeno-fused pyrazoles and isoxazoles, respectively.

Similarly, multicomponent reactions involving 5H-indene-2-carbaldehyde, an active methylene (B1212753) compound, and a nitrogen source can lead to the formation of highly substituted pyridines and pyrimidines fused to the indene system. The development of such indenofused heterocycles is of significant interest due to their potential applications in medicinal chemistry and materials science. The synthesis of indeno-fused pyridopyrimidine scaffolds from 2-arylidene 1-indanones demonstrates the versatility of the indene core in constructing polyheterocyclic compounds. nih.gov

| Dinucleophile | Resulting Heterocycle |

| Hydrazine | Indeno[1,2-c]pyrazole |

| Hydroxylamine | Indeno[1,2-c]isoxazole |

| Amidines | Indeno[1,2-d]pyrimidine |

| β-Enaminones | Indeno[1,2-b]pyridine |

Materials Science and Functional Materials Development

The unique electronic and structural properties of the indene moiety make 5H-indene-2-carbaldehyde an attractive building block for the development of advanced functional materials.

Components in Polymers and Specialized Materials

The aldehyde functionality and the polymerizable double bond within the five-membered ring of the indene structure allow for its incorporation into polymeric materials. Polymerization of indene and its derivatives can lead to polyindenes, which have applications as specialty resins and coatings. The aldehyde group in 5H-indene-2-carbaldehyde can be further modified to introduce other functional groups, allowing for the synthesis of functional polymers with tailored properties. For example, conversion of the aldehyde to an oxime or a Schiff base can introduce metal-coordinating sites or moieties that can participate in supramolecular assembly. Research on the radiation-induced polymerization of indene has shown that it can proceed through both free radical and cationic mechanisms, yielding polyindene with specific structural characteristics. mdpi.com

Application in Photovoltaic Solar Cells and Electron-Transporting Materials

Derivatives of indene have shown significant promise in the field of organic electronics, particularly in the development of materials for photovoltaic solar cells. Indene-C60 adducts, which can be synthesized from indene precursors, have been investigated as electron-transporting materials (ETMs) in perovskite solar cells. nih.govscilit.comresearchgate.net These materials exhibit suitable lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate efficient electron extraction from the perovskite layer. nih.govscilit.comresearchgate.net

The functionalization of the indene core, which can be initiated from a precursor like 5H-indene-2-carbaldehyde, allows for the fine-tuning of the electronic properties of these ETMs. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the LUMO level and improve the performance and stability of the solar cell device. researchgate.net Research has shown that indene-fullerene derivatives can be effectively incorporated into inverted (p-i-n) perovskite device architectures, achieving high power conversion efficiencies. nih.govscilit.com

| Indene Derivative | Application | Key Property |

| Indene-C60 Adducts | Electron-Transporting Material (ETM) in Perovskite Solar Cells | Appropriate LUMO Energy Level |

| Functionalized Indenes | Components of ETMs | Tunable Electronic Properties |

Precursors for Fluorescent Materials and Dyes

The aldehyde functionality of indene-2-carbaldehyde makes it a suitable starting material for the synthesis of π-conjugated systems, which are the core of many fluorescent materials and dyes. The key synthetic strategy involves condensation reactions that extend the conjugated system, thereby tuning the photophysical properties of the resulting molecule.

Reactions such as the Knoevenagel condensation or the Horner-Wadsworth-Emmons reaction are effective methods for constructing the long, rod-like π-conjugated systems necessary for fluorescence. nih.govnih.gov For instance, the reaction of an aldehyde with active methylene compounds like malononitrile (B47326) or derivatives of phenylacetic acid can lead to the formation of new carbon-carbon double bonds, effectively lengthening the conjugation path. This extension of the π-system typically results in a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra.

The indene moiety itself can act as part of the core chromophore. By reacting indene-2-carbaldehyde with various aromatic or heteroaromatic building blocks, researchers can design dyes with tailored properties. For example, creating donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures can lead to materials with strong intramolecular charge transfer (ICT) characteristics, which are often associated with high fluorescence quantum yields and sensitivity to the local environment. mdpi.com While the indene core is a recognized component in various dyes, the direct and extensive exploration of 5H-indene-2-carbaldehyde as a primary precursor in this specific field remains a developing area of interest.

Precursors for Compounds with Reported Biological Activities (Academic Perspective)

From an academic standpoint, 5H-indene-2-carbaldehyde is a valuable starting point for synthesizing molecules designed to interact with biological systems. The indene scaffold is present in numerous medicinally active compounds, and the aldehyde group allows for its incorporation into more complex derivatives for academic investigation. mdpi.com

The indene ring system is a structural component of several known pharmacologically active agents. researchgate.netresearchgate.net Consequently, indene-2-carbaldehyde and its derivatives are utilized as key intermediates in the synthesis of novel compounds for biological screening. targetmol.com For example, the synthesis of certain indeno[1,2-b]quinoxaline derivatives, which have been evaluated for their antiproliferative activities, can originate from precursors related to the indene-aldehyde structure. nih.gov The aldehyde can be converted into other functional groups, such as carboxylic acids, imines, or alcohols, which then participate in cyclization or coupling reactions to build the final complex heterocyclic systems. These synthetic routes allow for the systematic modification of the molecular structure, enabling the exploration of structure-activity relationships (SAR).

The indene scaffold has proven to be a highly effective framework for the design of potent enzyme inhibitors. Researchers have utilized indene-2-carbaldehyde derivatives to synthesize libraries of compounds for screening against various enzymatic targets.

One significant area of study involves inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE). Indene-derived hydrazides have been synthesized and evaluated for their AChE inhibition potential. nih.govnih.gov In these studies, an indene carboxylic acid (a direct oxidation product of the aldehyde) is first converted to an ester and then to a hydrazide, which is subsequently reacted with various aldehydes to form indene-hydrazide conjugates. Certain compounds in these series have shown significant inhibitory activity. nih.govnih.gov For instance, the compound SD-30 demonstrated notable potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Another major target is tubulin, a protein crucial for cell division, making it a key target in cancer research. A series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov Although not synthesized directly from indene-2-carbaldehyde in this specific study, the synthetic schemes employed highlight how the core indene structure is modified to achieve potent antiproliferative activity against various cancer cell lines. nih.gov

Furthermore, indene amino acid derivatives have been investigated as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which have applications as fungicides. acs.org The indene moiety enhances hydrophobic interactions with the enzyme, leading to improved inhibitory activity. acs.org

| Compound/Series | Enzyme Target | Reported Activity (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| Indene-hydrazide (SD-30) | Acetylcholinesterase (AChE) | 13.86 µM | Alzheimer's Disease nih.govnih.gov |

| Indene-hydrazide (SD-30) | Butyrylcholinesterase (BuChE) | 48.55 µM | Alzheimer's Disease nih.govnih.gov |

| Dihydro-1H-indene derivative (12d) | Tubulin Polymerization | 0.028−0.087 µM (against various cancer cell lines) | Oncology nih.gov |

| Indene amino acid derivatives | Succinate Dehydrogenase (SDH) | Fungicidal Activity | Agriculture acs.org |

A promising strategy in drug discovery, particularly for complex multifactorial diseases like Alzheimer's, is the development of single molecules that can modulate multiple biological targets simultaneously. Indene carboxamide derivatives, which can be synthesized from indene-2-carboxylic acid (derived from indene-2-carbaldehyde), have been explored as such multi-targeted agents. nih.gov

In one study, a series of 5,6-dimethoxy-1H-indene-2-carboxamides were designed, synthesized, and evaluated for their potential to treat Alzheimer's disease. nih.gov These compounds were tested for their ability to inhibit both cholinesterases (AChE and BuChE) and the aggregation of amyloid-beta (Aβ) peptides, two key pathological processes in the disease. The results revealed that many of the synthesized compounds were more potent inhibitors of BuChE than AChE. nih.gov Notably, compounds 20 and 21 in the series were the most powerful BuChE inhibitors, with IC₅₀ values of 1.08 µM and 1.09 µM, respectively. nih.gov Several compounds from the same series also demonstrated significant inhibition of Aβ₁₋₄₂ aggregation, highlighting their multi-target profile. nih.gov

| Compound | BuChE Inhibition (IC₅₀) | Aβ₁₋₄₂ Aggregation Inhibition |

|---|---|---|

| Compound 20 | 1.08 µM | Remarkable |

| Compound 21 | 1.09 µM | Remarkable |

| Compound 16 | - | Remarkable |

| Compound 22 | - | Remarkable |

The introduction of chirality is a critical step in the synthesis of many modern pharmaceuticals. 5H-Indene-2-carbaldehyde can be readily reduced to the corresponding racemic alcohol, (1H-inden-2-yl)methanol. This racemic alcohol is an ideal substrate for bio-enzymatic kinetic resolution, a green and efficient method for separating enantiomers.

Enzymatic kinetic resolution often employs lipases, which can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate), leaving the other enantiomer unreacted. mdpi.com For example, lipases such as those from Candida antarctica (CAL-B) or Pseudomonas fluorescens are widely used for their high enantioselectivity. nih.gov This process yields an enantiomerically enriched alcohol and an enantiomerically enriched ester, which can then be easily separated. The ester can be subsequently hydrolyzed to afford the other pure enantiomer of the alcohol. These chiral building blocks are invaluable for the asymmetric synthesis of complex biologically active molecules, where a specific stereoisomer is responsible for the desired therapeutic effect.

Emerging Research Directions and Future Prospects

The research trajectory for 5H-indene-2-carbaldehyde and its derivatives points toward several promising future applications. The demonstrated success of indene-based scaffolds as enzyme inhibitors, particularly in the context of neurodegenerative diseases, suggests that further diversification of the indene-2-carbaldehyde core could yield novel inhibitors for other enzyme classes. The development of multi-targeted ligands is a particularly strong growth area, and the indene carboxamide scaffold could be adapted to address other complex diseases involving multiple pathological pathways.

In materials science, a more systematic exploration of indene-2-carbaldehyde as a precursor for D-π-A fluorescent dyes could lead to the development of novel sensors and imaging agents. By carefully selecting the donor and acceptor moieties to attach to the indene core, it may be possible to create fluorophores with high quantum yields, large Stokes shifts, and sensitivity to environmental factors like polarity or pH.

Furthermore, the utility of this compound as a source of chiral intermediates through bio-enzymatic resolution could be expanded. The resulting enantiopure alcohols are versatile building blocks for the asymmetric synthesis of a wide array of complex natural products and pharmaceutical agents, solidifying the role of 5H-indene-2-carbaldehyde as a valuable and multifaceted tool in advanced chemical research.

Development of Novel Catalytic Systems

The inherent reactivity of the indene framework has been harnessed to develop new catalytic processes, particularly within the field of organocatalysis. Researchers have utilized indene-2-carbaldehyde derivatives not only as substrates but also as key components in catalyst design to control reaction outcomes with high precision.

A significant challenge in the synthesis of 1H-indene-2-carbaldehyde derivatives is the potential for undesired cycloolefin isomerisation. rsc.org To address this, research has focused on the development of sterically demanding aminocatalysts. rsc.orgrsc.org In a transition-metal-free approach, the reductive cyclisation of ortho-formyl trans-cinnamaldehydes using a Hantzsch ester can be catalyzed by an aminocatalyst. rsc.org It was discovered that the introduction of a bulky, stereo-defined aminocatalyst effectively inhibits the product isomerisation, leading to the regiospecific synthesis of the desired 1H-indene-2-carbaldehyde derivatives. rsc.orgrsc.org This work demonstrates a critical advancement where the catalyst structure is tailored to suppress a problematic side reaction, a key principle in modern catalyst design. rsc.org

Beyond organocatalysis, indene derivatives are crucial in the development of metal complexes for catalytic applications, such as olefin polymerization. uva.nl The demand for efficient and sustainable methods to synthesize various indene structures has led to new catalytic systems. For instance, a catalyst based on the abundant element cobalt has been developed for the sustainable synthesis of substituted 1H-indenes. uva.nl This system operates through a bio-inspired metalloradical catalysis approach, activating diazo compounds derived from aldehydes to form key carbene-radical intermediates that undergo ring-closure to yield the indene products. uva.nl The use of an earth-abundant metal like cobalt instead of precious metals represents a significant step towards more sustainable chemical manufacturing. uva.nl

Exploration of New Reaction Pathways

The unique electronic properties of indene-2-carbaldehyde have allowed chemists to explore unprecedented reaction pathways. A prime example is the application of pentaenolate intermediates, generated from indene-2-carbaldehydes, in asymmetric organocatalysis. scispace.comchemrxiv.org This represents a significant extension of the principle of vinylogy, where electronic effects are transmitted through a conjugated system. chemrxiv.org

Researchers have successfully demonstrated the generation of highly extended pentaenolate species from indene-2-carbaldehydes under basic conditions, a departure from the more common polyenamine activation of these substrates. scispace.com This novel reactivity has been applied to the highly enantio- and diastereoselective allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates, using a chiral tertiary amine as a nucleophilic catalyst. scispace.comnih.gov This method constitutes the first use of organocatalytic pentaenolate activation in asymmetric synthesis, expanding the toolkit of synthetic chemists for creating complex, stereodefined molecules. scispace.com The reaction demonstrates broad scope and high efficiency, as highlighted in the table below. chemrxiv.org

Table 1: Organocatalytic Allylic Alkylation of Indene-2-carbaldehyde Derivatives via Pentaenolate Activation chemrxiv.org

This table summarizes the reaction of various substituted indene-2-carbaldehydes (1) with an MBH carbonate (2) using a dimeric cinchona alkaloid derivative as the catalyst.

| Indene-2-carbaldehyde (1) | Product (3) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 5-Bromo- (1c) | 3c | 92 | >20:1 | 98 |

| 6-Bromo- (1d) | 3d | 80 | >20:1 | 99 |

| 6-Methoxy- (1e) | 3e | 81 | >20:1 | 99 |

| 7-Methyl- (1f) | 3f | 85 | 17:1 | 99 |

| 4-Chloro- (1g) | 3g | 72 | 10:1 | 98 |

In addition to organocatalytic pathways, new transition-metal-catalyzed reactions have been developed. A cobalt(III)-carbene radical approach provides a sustainable route to substituted 1H-indenes from readily available tosyl hydrazones. uva.nl This method involves the in-situ formation of diazo compounds which are then activated by the cobalt catalyst to form carbene-radical intermediates, leading to a radical-type ring-closure. uva.nl Other novel pathways include rhenium-catalyzed C–H bond activation to construct indene frameworks from aromatic aldimines and acetylenes, offering an atom-economical alternative to traditional methods. scispace.com These diverse strategies underscore the role of indene-based compounds in pushing the boundaries of reaction discovery.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The development of advanced chemical syntheses is increasingly linked to the principles of green chemistry and the adoption of modern technologies like continuous flow processing. beilstein-journals.org While direct reports specifically detailing the integration of 5H-indene-2-carbaldehyde synthesis or its reactions into flow systems are emerging, the nature of the recently developed catalytic systems makes them highly suitable for such applications.

Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to handle unstable intermediates, which are often generated in organocatalytic and transition-metal-catalyzed reactions. beilstein-journals.orgrsc.org The organocatalytic synthesis of indene-2-carbaldehyde derivatives, which relies on soluble catalysts and reagents, is well-suited for translation from batch to continuous flow processing. rsc.orgucsb.edu This transition can lead to more efficient and scalable production with reduced waste and energy consumption, aligning with the goals of sustainable synthesis. researchgate.net For example, the precise control over reaction time and temperature in a microreactor could further optimize the selectivity and yield in the synthesis of indene aldehydes, potentially minimizing the formation of byproducts. beilstein-journals.org

The pursuit of sustainability is also evident in the choice of catalysts. The development of a cobalt-based catalyst for indene synthesis is a clear move towards greener chemistry by replacing precious metals with earth-abundant and less toxic alternatives. uva.nl Similarly, transition-metal-free organocatalytic methods inherently reduce the environmental burden associated with metal waste. rsc.org The principles of atom economy are advanced through C-H activation strategies, which avoid the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste generation. scispace.com As the field progresses, the combination of these sustainable chemical approaches with the technical advantages of continuous flow technology will likely become a key area of research for the synthesis and application of indene-2-carbaldehyde and its derivatives. digitellinc.com

Q & A

Basic Question: What are the standard synthetic routes for 5H-Indene-2-carbaldehyde, and how do reaction conditions influence yield?

Answer:

The Friedel-Crafts formylation is a common method for synthesizing indene-carbaldehyde derivatives. For example, dichloromethyl methyl ether and SnCl4 in dichloromethane under controlled temperatures (0–25°C) can yield indan-5-carbaldehyde with ~85% efficiency . Key factors include:

- Catalyst choice : Lewis acids like SnCl4 enhance electrophilic substitution.

- Solvent polarity : Dichloromethane optimizes intermediate stabilization.

- Temperature : Lower temperatures (0°C) minimize side reactions like over-oxidation.

Characterization via <sup>1</sup>H NMR (aldehyde proton at δ 9.8–10.2 ppm) and IR (C=O stretch ~1700 cm<sup>-1</sup>) is critical for verifying purity .

Basic Question: What safety protocols are recommended for handling 5H-Indene-2-carbaldehyde in laboratory settings?

Answer:

Strict safety measures are required due to its reactive aldehyde group and potential toxicity:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation .

- Waste disposal : Segregate as hazardous organic waste and use licensed disposal services .

Advanced Question: How can researchers resolve contradictory spectral data (e.g., NMR shifts) for 5H-Indene-2-carbaldehyde derivatives?

Answer:

Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. Methodological steps include:

- Solvent standardization : Use deuterated solvents (CDCl3 or DMSO-d6) consistently .

- 2D NMR techniques : HSQC and HMBC to assign ambiguous peaks and confirm connectivity .

- Computational validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* level) to identify tautomeric forms .

Document solvent, temperature, and concentration in metadata to ensure reproducibility .

Advanced Question: What strategies optimize regioselectivity in electrophilic substitution reactions of 5H-Indene-2-carbaldehyde?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Electron-donating substituents (e.g., –OCH3) at C3 position favor formylation at C2 .

- Catalyst design : Use of bulky Lewis acids (e.g., AlCl3 vs. SnCl4) to sterically block undesired positions .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., para-substitution), while higher temperatures favor thermodynamically stable isomers .

Validate outcomes using HPLC-MS to quantify isomeric ratios .

Advanced Question: How can computational modeling predict reactivity and stability of 5H-Indene-2-carbaldehyde in synthetic pathways?

Answer:

Density Functional Theory (DFT) and molecular dynamics simulations provide mechanistic insights:

- Reaction intermediates : Identify transition states and energy barriers for formylation steps (e.g., Gibbs free energy profiles) .

- Solvent effects : COSMO-RS models to simulate solvent polarity’s impact on reaction kinetics .

- Degradation pathways : Predict oxidative stability by modeling bond dissociation energies (BDEs) of the aldehyde group .